molecular formula C23H25N9O B608459 兰拉普尼 CAS No. 1800046-95-0

兰拉普尼

货号 B608459
CAS 编号: 1800046-95-0
分子量: 443.51
InChI 键: XCIGZBVOUQVIPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanraplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities . Upon oral administration, lanraplenib binds to and inhibits the activity of Syk . This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion, and proliferation .


Molecular Structure Analysis

The molecular formula of Lanraplenib is C23H25N9O . The IUPAC name is 6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine . The molecular weight is 443.5 g/mol .


Physical And Chemical Properties Analysis

Lanraplenib is a solid compound . It is soluble in DMSO at 83.33 mg/mL .

科学研究应用

  1. 狼疮性肾炎: 兰拉普尼,作为一种选择性口服脾酪氨酸激酶 (SYK) 抑制剂,在狼疮性肾炎 (LN) 模型中显示出疗效。它抑制 B 细胞激活因子介导的存活、激活、成熟和免疫球蛋白 M 的产生。在小鼠模型中,兰拉普尼治疗改善了总生存率,并阻止了蛋白尿的发生,表明其在预防狼疮性肾炎患者疾病进展方面具有潜在疗效 (Pohlmeyer 等,2021)

  2. 皮肤红斑狼疮: 在一项皮肤红斑狼疮 (CLE) 的 2 期研究中,兰拉普尼显示出耐受性,但未达到疾病严重程度显着改变的主要终点。然而,它在选定的亚组中显示出一些数值上的改善,表明在特定患者群体中具有潜在益处 (Werth 等,2021)

  3. 自身免疫性疾病: 兰拉普尼作为第二代 SYK 抑制剂,被认为适用于治疗自身免疫性疾病。它因其良好的药代动力学特性而被选中,包括每日给药一次,并且不与质子泵抑制剂相互作用 (Blomgren 等,2020)

  4. 干燥综合征: 一项关于兰拉普尼对活动性干燥综合征患者的安全性和有效性的研究未观察到与主要或次要终点相比的显着差异。然而,由于药物耐受性和生物标志物发现,该研究提供了假设生成见解 (Price 等,2022)

  5. 狼疮性膜性肾病: 一项评估兰拉普尼在狼疮性膜性肾病 (LMN) 中的研究由于患者人数少而得出结论有限。然而,相关药物菲戈替尼治疗可能具有治疗益处,支持未来对 JAK 抑制剂在 LMN 中的研究 (Baker 等,2020)

  6. 急性髓细胞白血病 (AML): 兰拉普尼在 AML 的遗传定义亚群中显示出抗白血病活性的潜力。它在各种 AML 模型中与另一种 SYK 抑制剂 entospletinib 的作用相当,表明其在联合治疗策略中的效用 (Day 等,2021)

作用机制

Target of Action

Lanraplenib is a selective oral inhibitor of Spleen Tyrosine Kinase (SYK) . SYK is a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . It plays a crucial role in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis (LN), diseases where B cells are critical mediators .

Mode of Action

Lanraplenib interacts with its target, SYK, by inhibiting its activity. This inhibition blocks the signaling from immunoreceptors, including the B cell receptor . In human B cells in vitro, lanraplenib inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production .

Biochemical Pathways

The inhibition of SYK by lanraplenib affects multiple downstream pathways. In FLT3-ITD mutated AML cells, lanraplenib was found to abrogate multiple downstream FLT3-ITD leukemogenic signaling pathways including JAK/STAT3/5, MAPK, mTOR, and OXPHOS .

Pharmacokinetics

The pharmacokinetic properties of lanraplenib are still under investigation. It has been shown to have favorable pk, pd, and safety in healthy volunteers and patients with autoimmune diseases .

Result of Action

The inhibition of SYK by lanraplenib has significant effects at the molecular and cellular levels. In vitro, it inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . In vivo, treatment of NZB/W mice with lanraplenib improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . Furthermore, it preserved kidney morphology and reduced glomerular IgG deposition .

Action Environment

The environment can influence the action, efficacy, and stability of lanraplenib. For instance, during the acclimation and study periods, animals were housed in a laboratory environment with temperatures ranging 67–76°F and relative humidity of 30–70% . .

安全和危害

According to the safety data sheet, Lanraplenib is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

未来方向

Lanraplenib is currently under clinical evaluation in multiple autoimmune indications . It is also being evaluated in combination with gilteritinib, a FLT3 inhibitor, in patients with relapsed or refractory (R/R) FLT3-mutated acute myeloid leukemia (AML) .

属性

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGZBVOUQVIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1800046-95-0
Record name Lanraplenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanraplenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANRAPLENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate XVI (200 mg, 0.269 mmol) in DCM (2 ml) was added TFA (0.5 ml, 6.578 mmol). The reaction was stirred at rt for 16 h, saturated sodium bicarbonate was added, extracted with EtOAC and purified on silica gel, eluted with 5% MeOH/EtOAc, 20% MeOH/EtOAc. The desired fractions were combined and concentrated to provide the title compound 2. LCMS-ESI+ (m/z): [M+H]+: 444.2. 1H NMR (300 MHz d6-DMSO) δ: 9.5 (s, 1H), 8.588 (s, 1H), 8.47 (s, 1H), 8.12 (d, 1H), 7.95-7.92 (d, 2H), 7.88 (s, 1H), 7.62 (s, 1H), 6.99-6.96 (d, 2H), 6.46 (s, 2H), 4.57-4.53 (m, 2H), 4.48-4.44 (m, 2H), 3.43 (m, 1H), 3.15-3.12 (m, 4H), 2.41-2.38 (m, 4H).
Name
tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。